molecular formula C7H10O3S B1354516 Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate CAS No. 2689-70-5

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Cat. No. B1354516
CAS RN: 2689-70-5
M. Wt: 174.22 g/mol
InChI Key: FOGAQTVNXLQDSO-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It is used in the production of dihydro-thiophen-3-one .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is represented by the InChI string: InChI=1S/C7H10O3S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h4,6H,3H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” has a molecular weight of 174.22 g/mol . It has a topological polar surface area of 68.7 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

  • Production of Dihydro-thiophen-3-one

    • Application : This compound is used as a precursor in the synthesis of dihydro-thiophen-3-one .
    • Results : The outcome of this application is the production of dihydro-thiophen-3-one .
  • Preparation of Neuroleptic Agents

    • Application : It is used in the preparation of a new class of neuroleptic agents .
    • Results : The outcome of this application is the creation of a new class of neuroleptic agents .
  • Production of Dihydro-thiophen-3-one

    • Application : This compound is used as a precursor in the synthesis of dihydro-thiophen-3-one .
    • Results : The outcome of this application is the production of dihydro-thiophen-3-one .
  • Preparation of Neuroleptic Agents

    • Application : It is used in the preparation of a new class of neuroleptic agents .
    • Results : The outcome of this application is the creation of a new class of neuroleptic agents .

Safety And Hazards

“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

methyl 4-methyl-3-oxothiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGAQTVNXLQDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440666
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

CAS RN

2689-70-5
Record name Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (1 mole) of methacrylic acid methyl ester are added dropwise to 106 g of thioglycolic acid methyl ester and 1 ml of piperidine. The reaction mixture is added dropwise to a solution of 40 g of sodium methylate in 200 ml of methanol. The mixture is stirred for a further half an hour, poured onto water, acidified and extracted with methylene chloride and the organic phase is washed with water and dried with sodium sulfate. After distillation, 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester is obtained (bp. 110° to 115°/14 Pascal).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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